3-BENZYL-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Description
3-BENZYL-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core, an indole moiety, and a benzyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
3-benzyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O/c1-18-20(21-11-5-7-13-23(21)27-18)15-16-25-28-24-14-8-6-12-22(24)26(30)29(25)17-19-9-3-2-4-10-19/h2-16,27H,17H2,1H3/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKJHEFCDOTXDQ-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=CC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/C3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-1H-indole-3-carbaldehyde with an appropriate benzylamine derivative under acidic conditions to form the intermediate. This intermediate is then cyclized with anthranilic acid derivatives to yield the final quinazolinone structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzyl group and the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-BENZYL-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-BENZYL-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets in cells. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinazolinone core may interact with DNA or proteins, affecting cellular processes such as replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Quinazoline derivatives: Compounds with a similar quinazolinone core, used in various therapeutic applications.
Uniqueness
3-BENZYL-2-[(1E)-2-(2-METHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of an indole moiety and a quinazolinone core, which imparts distinct biological activities and chemical properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
